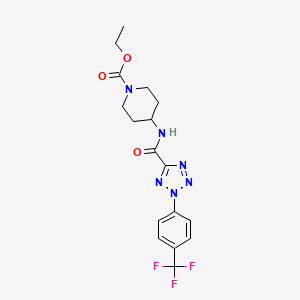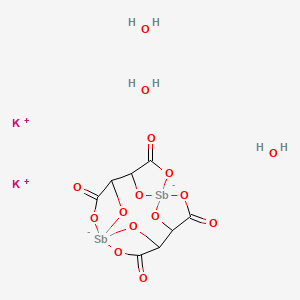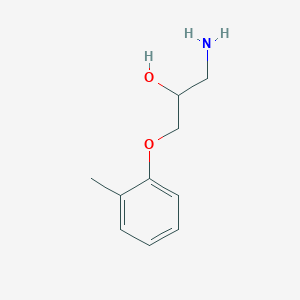
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. TFP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The exact mechanism of action of Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate is not fully understood, but it is believed to act as a modulator of various receptors in the central nervous system. Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has been shown to enhance NMDA receptor function, which may contribute to its potential cognitive-enhancing effects. Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has also been shown to modulate the sigma-1 receptor, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has been shown to have a variety of biochemical and physiological effects, including enhancing cognitive function, reducing anxiety and depression-like behaviors, and modulating cellular signaling pathways. Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has also been shown to have potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has several advantages for lab experiments, including its high purity and stability, as well as its ability to act as a ligand for various receptors in the central nervous system. However, Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate also has limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate, including further studies on its potential cognitive-enhancing effects, as well as its potential neuroprotective effects in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate and its potential as a therapeutic agent for various neurological disorders.
Métodos De Síntesis
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate can be synthesized using a variety of methods, including the reaction of piperidine with tert-butyl 4-(trifluoromethyl)benzoate, or the reaction of piperidine with 4-trifluoromethylpyridine-2-carboxylic acid followed by esterification with tert-butanol. These methods have been optimized to achieve high yields and purity of Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has been extensively studied for its potential pharmacological properties, including its ability to act as a ligand for various receptors in the central nervous system. Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has been shown to have affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes, as well as the sigma-1 receptor, which is involved in modulating cellular signaling pathways.
Propiedades
IUPAC Name |
tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c1-9(2,3)17-8(16)10(11(12,13)14)4-6-15-7-5-10/h15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTXODJYKCYVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid](/img/structure/B2896007.png)
![1-[3-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2896008.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2896010.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2896014.png)
![2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2896017.png)
![1,8-Diazaspiro[5.5]undecan-7-one](/img/structure/B2896018.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2896020.png)

![2-[4-[[2-(5,6-Dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenoxy]acetamide](/img/structure/B2896022.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone](/img/structure/B2896026.png)